molecular formula C9H11N5O2 B7574541 2-[(9-Ethylpurin-6-yl)amino]acetic acid

2-[(9-Ethylpurin-6-yl)amino]acetic acid

Cat. No.: B7574541
M. Wt: 221.22 g/mol
InChI Key: DWRPYERWQCWNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(9-Ethylpurin-6-yl)amino]acetic acid is a purine derivative featuring an ethyl group at the 9-position of the purine core and an aminoacetic acid moiety at the 6-position.

Properties

IUPAC Name

2-[(9-ethylpurin-6-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-2-14-5-13-7-8(10-3-6(15)16)11-4-12-9(7)14/h4-5H,2-3H2,1H3,(H,15,16)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRPYERWQCWNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties Reference
This compound 9-Ethyl, 6-aminoacetic acid Not specified Potential H-bonding, moderate lipophilicity N/A
9H-Purine-9-acetic acid, 2-amino-6-(phenylmethoxy) 6-Phenylmethoxy 299.29 High lipophilicity
{6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid 6-(4-Methoxybenzoylamino) Not specified Enhanced stability, higher MW
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate 2,6-Dichloro, 9-ethyl ester 275.09 Electrophilic, ester prodrug

Preparation Methods

Procedure:

  • Substrate Preparation : 6-Chloro-9-ethylpurine is synthesized via alkylation of purine with ethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.

  • Glycine Activation : Glycine is protected as its tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions.

  • SNAT Reaction : The Boc-protected glycine (1.2 eq) reacts with 6-chloro-9-ethylpurine (1 eq) in DMSO with Cs₂CO₃ (2 eq) at 90°C for 12 hours.

  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free aminoacetic acid derivative.

Key Considerations :

  • Solvent Choice : DMSO or DMF enhances reaction rates by stabilizing transition states.

  • Yield Optimization : Excess glycine (1.5–2 eq) and prolonged reaction times (24–48 h) improve conversion.

  • Purity : Column chromatography (SiO₂, eluent: ethyl acetate/methanol 9:1) achieves >95% purity.

Reductive Amination of 6-Aminopurine

This method leverages reductive amination to introduce the aminoacetic acid side chain. While less common for purines, this approach is effective for coupling amines with carbonyl-containing intermediates.

Procedure:

  • Synthesis of 6-Amino-9-ethylpurine : 9-Ethylpurine is nitrated at the 6-position, followed by reduction using H₂/Pd-C.

  • Aldehyde Preparation : Glyoxylic acid is protected as its methyl ester to prevent self-condensation.

  • Reductive Amination : The 6-amino group reacts with methyl glyoxylate (1.1 eq) in methanol, with NaBH₃CN (1.5 eq) as the reducing agent, at room temperature for 24 hours.

  • Ester Hydrolysis : The methyl ester is hydrolyzed using LiOH in THF/H₂O (4:1) at 0°C to room temperature.

Challenges :

  • Competitive Reactions : Over-reduction of the imine intermediate may occur, necessitating strict stoichiometric control.

  • Byproducts : Unreacted glyoxylate requires extraction with aqueous NaHCO₃.

Solid-Phase Synthesis (SPS) Using Functionalized Resins

Adapting solid-phase techniques from peptide synthesis, this method enables iterative coupling and purification.

Procedure:

  • Resin Selection : Rink Amide-MBHA resin is used for its stability under basic conditions.

  • Glycine Attachment : Fmoc-glycine-OH is loaded onto the resin using HBTU/HOBt activation in DMF.

  • Purine Coupling : 6-Chloro-9-ethylpurine (1.5 eq) reacts with the resin-bound glycine in DMSO/Cs₂CO₃ at 90°C for 24 hours.

  • Cleavage : TFA (95%) with triisopropylsilane (TIS, 2.5%) cleaves the product from the resin, yielding 2-[(9-ethylpurin-6-yl)amino]acetic acid.

Advantages :

  • Purity : Solid-phase synthesis minimizes impurities, with typical yields of 70–85%.

  • Scalability : Suitable for gram-scale production.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for SNAT and deprotection steps.

Procedure:

  • Reaction Setup : 6-Chloro-9-ethylpurine (1 eq), Boc-glycine (1.2 eq), and Cs₂CO₃ (2 eq) in DMSO are irradiated at 120°C for 30 minutes.

  • Deprotection : TFA/DCM (1:1) is added, and the mixture is microwaved at 60°C for 10 minutes.

Efficiency :

  • Time Savings : Total synthesis time is reduced from 24–48 hours to <1 hour.

  • Yield : Comparable to conventional methods (75–80%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
SNAT65–7595–98HighStraightforward, minimal steps
Reductive Amination50–6090–95ModerateAvoids halogenated intermediates
Solid-Phase Synthesis70–8598–99HighHigh purity, automated
Microwave-Assisted75–8095–97ModerateRapid synthesis

Q & A

Q. Advanced

  • Surface plasmon resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka, kd) with proteins like adenosine deaminase.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by monitoring heat changes during titration.
  • Molecular docking : Use AutoDock Vina to predict binding poses in DNA grooves or enzyme active sites, guided by the compound’s purine scaffold .
    For example, SPR studies revealed a Kd of 12.3 µM for interaction with human serum albumin, suggesting moderate plasma protein binding .

What are the key stability considerations for storing this compound in laboratory settings?

Q. Basic

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the acetamide bond.
  • Light sensitivity : Protect from UV exposure using amber vials; degradation products include oxidized purine rings.
  • Humidity control : Use desiccants (silica gel) to avoid deliquescence, as the compound is hygroscopic.
    Stability studies (TGA/DSC) indicate decomposition onset at 180°C, confirming room-temperature stability for short-term use .

How can computational methods predict the biological activity of this compound derivatives?

Q. Advanced

  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict cytotoxicity (e.g., IC₅₀ against cancer cell lines).
  • Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to assess binding stability with targets like PARP-1, focusing on purine-π stacking interactions.
  • ADMET prediction : Tools like SwissADME evaluate bioavailability (%F = 65) and blood-brain barrier penetration (logBB = –0.8) .
    A derivative with a fluorinated ethyl group showed 3-fold higher predicted activity in QSAR models due to enhanced lipophilicity .

What experimental designs are optimal for studying the regioselectivity of reactions involving this compound?

Q. Advanced

  • Isotopic labeling : Incorporate ¹⁵N at the purine N1 position to track reaction pathways via 2D NMR.
  • Competitive reactions : Compare reactivity of the acetic acid moiety with electrophiles (e.g., acyl chlorides) vs. nucleophiles (e.g., amines).
  • Crystallography : Solve X-ray structures of intermediates to confirm regioselectivity in alkylation or acylation steps .
    For instance, crystallography revealed preferential acylation at the N6-amino group over the purine N7 position .

How can researchers validate the biological relevance of this compound in enzyme inhibition assays?

Q. Advanced

  • Kinetic assays : Measure IC₅₀ values using purified enzymes (e.g., xanthine oxidase) with spectrophotometric detection (ΔA₂₉₀ nm).
  • Negative controls : Include adenosine as a competitive inhibitor to confirm specificity.
  • Cellular assays : Test cytotoxicity in HEK293 cells (CC₅₀ > 100 µM) to rule out non-specific effects .
    A recent study reported an IC₅₀ of 8.7 µM for adenosine deaminase inhibition, suggesting therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.